molecular formula C8H15BrO2 B2624720 2-(3-Bromopropyl)-2-methyl-1,3-dioxane CAS No. 86040-04-2

2-(3-Bromopropyl)-2-methyl-1,3-dioxane

Cat. No.: B2624720
CAS No.: 86040-04-2
M. Wt: 223.11
InChI Key: FBCCSJCLVVSSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromopropyl)-2-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a bromopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-2-methyl-1,3-dioxane typically involves the reaction of 2-methyl-1,3-dioxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-2-methyl-1,3-dioxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to carboxylic acids.

Scientific Research Applications

2-(3-Bromopropyl)-2-methyl-1,3-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-2-methyl-1,3-dioxane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent modification or binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-2-methyl-1,3-dioxane
  • 2-(3-Iodopropyl)-2-methyl-1,3-dioxane
  • 2-(3-Bromopropyl)-1,3-dioxane

Uniqueness

2-(3-Bromopropyl)-2-methyl-1,3-dioxane is unique due to the presence of both a bromopropyl group and a methyl group on the dioxane ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. The bromine atom provides a good leaving group for substitution reactions, while the methyl group influences the compound’s steric and electronic characteristics.

Properties

IUPAC Name

2-(3-bromopropyl)-2-methyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCSJCLVVSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.